molecular formula C8H33N5O6P2 B13784064 Tetraammonium ((hexylimino)bis(methylene))bisphosphonate CAS No. 94113-34-5

Tetraammonium ((hexylimino)bis(methylene))bisphosphonate

Cat. No.: B13784064
CAS No.: 94113-34-5
M. Wt: 357.33 g/mol
InChI Key: RYIVWJRCRPQGBL-UHFFFAOYSA-N
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Description

Tetraammonium ((hexylimino)bis(methylene))bisphosphonate is a chemical compound with the molecular formula C8H33N5O6P2 and a molecular weight of 357.33 g/mol. It is known for its unique structure, which includes a hexylimino group and bisphosphonate moieties. This compound is primarily used in scientific research and industrial applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetraammonium ((hexylimino)bis(methylene))bisphosphonate typically involves the reaction of hexylamine with formaldehyde and phosphorous acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:

    Hexylamine: reacts with to form an intermediate imine.

  • The intermediate imine then reacts with phosphorous acid to form the bisphosphonate structure.
  • The final product is obtained by neutralizing the reaction mixture with ammonium hydroxide, resulting in the formation of this compound.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves:

  • Large-scale mixing of hexylamine, formaldehyde, and phosphorous acid in a reactor.
  • Continuous monitoring of reaction parameters such as temperature, pH, and reaction time.
  • Purification of the final product through crystallization or other separation techniques.

Chemical Reactions Analysis

Types of Reactions

Tetraammonium ((hexylimino)bis(methylene))bisphosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphonic acids.

    Reduction: Reduction reactions can convert the bisphosphonate groups into phosphine derivatives.

    Substitution: The hexylimino group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products Formed

    Oxidation: Formation of phosphonic acids.

    Reduction: Formation of phosphine derivatives.

    Substitution: Formation of substituted bisphosphonates.

Scientific Research Applications

Tetraammonium ((hexylimino)bis(methylene))bisphosphonate has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as a bone-targeting agent due to its bisphosphonate groups.

    Medicine: Explored for its potential in treating bone-related diseases such as osteoporosis.

    Industry: Utilized in the development of flame retardants and corrosion inhibitors.

Mechanism of Action

The mechanism of action of Tetraammonium ((hexylimino)bis(methylene))bisphosphonate involves its interaction with hydroxyapatite in bone tissue. The bisphosphonate groups bind to the hydroxyapatite, inhibiting the activity of osteoclasts, which are responsible for bone resorption . This results in a decrease in bone resorption and an increase in bone density. The hexylimino group may also contribute to the compound’s overall stability and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • Tetraammonium ((methylimino)bis(methylene))bisphosphonate
  • Tetraammonium ((ethylimino)bis(methylene))bisphosphonate
  • Tetraammonium ((propylimino)bis(methylene))bisphosphonate

Uniqueness

Tetraammonium ((hexylimino)bis(methylene))bisphosphonate is unique due to its hexylimino group, which provides distinct chemical properties compared to its analogs. The longer alkyl chain in the hexylimino group enhances its hydrophobicity and binding affinity to certain substrates, making it more effective in specific applications such as bone targeting and industrial uses.

Properties

CAS No.

94113-34-5

Molecular Formula

C8H33N5O6P2

Molecular Weight

357.33 g/mol

IUPAC Name

tetraazanium;N,N-bis(phosphonatomethyl)hexan-1-amine

InChI

InChI=1S/C8H21NO6P2.4H3N/c1-2-3-4-5-6-9(7-16(10,11)12)8-17(13,14)15;;;;/h2-8H2,1H3,(H2,10,11,12)(H2,13,14,15);4*1H3

InChI Key

RYIVWJRCRPQGBL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[NH4+].[NH4+].[NH4+].[NH4+]

Origin of Product

United States

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